Elabela, also known as Toddler, is a peptide that plays a significant role in cardiovascular development and function. The specific isoform ELA-32, consisting of 32 amino acids, is an endogenous agonist of the apelin receptor (APJ). ELA-32 has garnered attention for its potential therapeutic applications in heart failure and other cardiovascular diseases due to its involvement in various physiological processes, including vasodilation and cardiac output enhancement .
ELA-32 is derived from the Elabela gene, which is expressed in various tissues, including the heart and vascular endothelium. This peptide is synthesized as part of a larger precursor protein that undergoes proteolytic cleavage to yield the active form. The peptide's discovery has been linked to significant physiological roles in embryonic development and adult cardiovascular health .
ELA-32 belongs to a class of peptides known as apelin receptor agonists. It is classified under the broader category of endogenous peptides that interact with G-protein-coupled receptors (GPCRs). These interactions are critical for mediating cardiovascular responses and regulating homeostasis within the body .
The synthesis of ELA-32 can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides in a controlled manner. SPPS allows for the stepwise addition of amino acids to a growing peptide chain while attached to an insoluble resin. This method ensures high purity and yield of the final product.
During synthesis, protecting groups are used to prevent unwanted reactions at specific functional groups of amino acids. After the complete assembly of the peptide chain, these protecting groups are removed to yield the final ELA-32 product. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) to ensure its quality before use in biological assays .
ELA-32 has a unique structure characterized by its 32 amino acid sequence. The peptide exhibits structural features that facilitate its binding to the apelin receptor, including hydrophobic regions and specific residues that engage in critical interactions with the receptor's binding site.
The molecular weight of ELA-32 is approximately 3,500 Daltons. Studies using nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography have provided insights into its conformation and how it interacts with the APJ receptor .
ELA-32 undergoes several biochemical reactions upon binding to the APJ receptor, leading to various downstream signaling pathways. These include activation of phospholipase C, which results in increased intracellular calcium levels and subsequent activation of protein kinases.
The binding affinity of ELA-32 for the APJ receptor has been quantified using techniques such as radiolabeled ligand binding assays and bioluminescence resonance energy transfer (BRET) assays. These methods have demonstrated that ELA-32 exhibits potent agonistic activity compared to other apelin peptides such as apelin-13 .
The mechanism by which ELA-32 exerts its effects involves binding to the APJ receptor, leading to receptor activation and subsequent intracellular signaling cascades. This activation promotes vasodilation, enhances cardiac contractility, and modulates blood pressure.
Research indicates that ELA-32 significantly increases levels of phosphorylated extracellular signal-regulated kinase (ERK) and endothelial nitric oxide synthase (eNOS), both crucial for cardiovascular function. These findings highlight the peptide's role in promoting endothelial health and cardiac output .
ELA-32 is typically presented as a white or off-white powder. It is soluble in water and various organic solvents, making it suitable for both in vitro and in vivo studies.
The chemical stability of ELA-32 is influenced by factors such as pH and temperature. Studies have shown that it maintains structural integrity under physiological conditions but may degrade under extreme conditions or prolonged exposure to light.
Relevant data on its stability indicate that ELA-32 retains biological activity over a range of pH values (approximately 5 to 8), which corresponds with typical physiological environments .
ELA-32 has potential applications in various areas of biomedical research:
Research continues to explore the therapeutic potential of ELA-32 in enhancing cardiac function and mitigating diseases associated with impaired cardiovascular signaling pathways .
CAS No.: 92292-84-7
CAS No.: 1259-34-3
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 82765-77-3